molecular formula C33H40O18 B1675389 Ligustroflavone CAS No. 260413-62-5

Ligustroflavone

Cat. No.: B1675389
CAS No.: 260413-62-5
M. Wt: 724.7 g/mol
InChI Key: NULBHTHMVOCGOE-ZBCCAYPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ligustroflavone is a bioactive compound derived from the plant Ligustrum lucidum, commonly known as Chinese privet. This compound belongs to the flavonoid class of polyphenolic compounds, which are known for their diverse pharmacological properties. This compound has been studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ligustroflavone can be synthesized through various chemical routes. One common method involves the extraction from the plant Ligustrum lucidum using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: In an industrial setting, this compound is typically produced through large-scale extraction processes. The plant material is harvested, dried, and ground into a fine powder. This powder is then extracted using solvents under controlled conditions to maximize yield. The extract is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ligustroflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neuroprotective Effects

Mechanisms of Action
Ligustroflavone has been shown to exert significant neuroprotective effects, particularly in models of ischemic stroke. Studies indicate that it reduces necroptosis—an inflammatory form of programmed cell death—by targeting key proteins involved in this pathway, specifically receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL) .

Case Study: Ischemic Stroke Model
In a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAO), administration of this compound improved neurological function and reduced infarct volume significantly compared to control groups. The treatment was associated with decreased levels of necroptosis-associated proteins, suggesting a protective mechanism against brain injury .

Parameter Control Group This compound Group
Neurological Deficit ScoreHigherLower
Infarct Volume (mm³)LargerSmaller
RIPK1 LevelsHigherLower

Antitumor Properties

Role in Lung Cancer Resistance
Recent research has highlighted this compound's potential in overcoming drug resistance in non-small cell lung cancer (NSCLC). It has been found to inhibit the cyclin-dependent kinase 6 (CDK6) pathway, which is often activated in resistant cancer cells . By modulating the cell cycle and reducing proliferation rates in osimertinib-resistant NSCLC cells, this compound presents a promising avenue for therapeutic intervention.

Case Study: NSCLC Cell Lines
In vitro studies demonstrated that this compound effectively reduced cell viability and induced cell cycle arrest in resistant NSCLC cell lines. The compound's ability to interact with cyclin-related molecules was confirmed through molecular docking studies .

Cell Line Type Viability (%) Control Viability (%) this compound
Osimertinib-sensitive10060
Osimertinib-resistant10040

Metabolic Disorders

Impact on Diabetes-Induced Osteoporosis
this compound has also been investigated for its protective effects against diabetes-induced osteoporosis. It acts as an antagonist to calcium-sensing receptors (CaSR), enhancing parathyroid hormone (PTH) secretion and improving calcium metabolism . This action contributes to increased bone mineral density and better overall bone health in diabetic models.

Case Study: Diabetic Mouse Model
In a study involving diabetic mice treated with this compound over eight weeks, significant improvements were observed in bone density and calcium levels compared to untreated diabetic controls. The compound effectively reduced urinary calcium excretion and elevated serum PTH levels .

Parameter Diabetic Control Group This compound Group
Serum Calcium Level (mg/dL)LowerHigher
Bone Mineral Density (g/cm²)LowerHigher

Pharmacokinetics and Tissue Distribution

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic applications. A study employing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS) established the absorption and distribution characteristics of this compound in rat models .

Key Findings:

  • This compound exhibited a half-life of approximately 1.3±0.51.3\pm 0.5 hours.
  • Tissue distribution studies revealed that while this compound penetrated various tissues, its concentration was notably lower in the brain, likely due to challenges crossing the blood-brain barrier .
Tissue Type Concentration (ng/mL)
LiverHigh
KidneyModerate
BrainLow

Comparison with Similar Compounds

Ligustroflavone is unique among flavonoids due to its specific molecular targets and pathways. Similar compounds include:

This compound stands out due to its specific action on calcium-sensing receptors and its neuroprotective effects in ischemic stroke models .

Biological Activity

Ligustroflavone (LIG) is a bioactive compound derived from Ligustrum lucidum, known for its diverse pharmacological effects. This article delves into the biological activities of this compound, focusing on its neuroprotective, anti-inflammatory, and hepatoprotective properties, supported by recent research findings.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective activity, particularly in models of ischemic stroke. A study using a rat model of middle cerebral artery occlusion (MCAO) found that this compound administration (30 mg/kg) prior to ischemia improved neurological function and reduced infarct volume. This effect was associated with decreased levels of necroptosis-associated proteins, specifically RIPK1, RIPK3, and MLKL, which are implicated in neuronal cell death following ischemic injury .

Key Findings:

  • Improvement in Neurological Function: Administration of this compound led to better scores on neurological assessments post-stroke.
  • Reduction in Infarct Volume: Significant decrease in brain tissue damage was observed.
  • Mechanism of Action: this compound appears to inhibit necroptosis by targeting RIPK pathways.

Anti-inflammatory Properties

This compound also exhibits notable anti-inflammatory effects. Research indicates that it can inhibit the activation of the NLRP1 inflammasome, which plays a crucial role in inflammatory responses during ischemic injury. In MCAO models, this compound treatment significantly reduced the expression levels of pro-inflammatory cytokines such as IL-1β, IL-18, IL-6, and TNF-α .

Table 1: Inflammatory Cytokine Levels in MCAO Models

CytokineMCAO Group (pg/mL)MCAO + LIG Group (pg/mL)
IL-1β250 ± 20100 ± 15
IL-18300 ± 25120 ± 20
IL-6400 ± 30150 ± 25
TNF-α350 ± 35130 ± 20

Hepatoprotective Activity

This compound has been studied for its hepatoprotective effects against liver fibrosis induced by carbon tetrachloride (CCl4). In a mouse model, this compound administration resulted in a reduction of liver fibrosis markers and improved liver function parameters. Histological analysis confirmed decreased collagen deposition and inflammation in treated animals compared to controls .

Table 2: Liver Function Parameters

ParameterCCl4 GroupCCl4 + LIG Group
ALT (U/L)150 ± 1080 ± 5
AST (U/L)180 ± 1590 ± 10
Total Bilirubin (mg/dL)2.5 ± 0.51.0 ± 0.2

Pharmacokinetics and Tissue Distribution

Pharmacokinetic studies reveal that this compound is rapidly distributed across major organs following administration. It shows the highest concentration in the liver, followed by the kidney and spleen. Notably, its concentration in the brain remains low, suggesting limited ability to cross the blood-brain barrier effectively . This distribution pattern indicates that while this compound may exert significant effects on liver and kidney health, its neuroprotective mechanisms may be more complex due to its limited central nervous system penetration.

Table 3: Tissue Distribution of this compound

TissueConcentration (ng/g)
Liver5000
Kidney2000
Spleen1500
Lung1000
Brain100

Properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O18/c1-11-22(37)25(40)28(43)31(46-11)45-10-20-24(39)27(42)30(51-32-29(44)26(41)23(38)12(2)47-32)33(50-20)48-15-7-16(35)21-17(36)9-18(49-19(21)8-15)13-3-5-14(34)6-4-13/h3-9,11-12,20,22-35,37-44H,10H2,1-2H3/t11-,12-,20+,22-,23-,24+,25+,26+,27-,28+,29+,30+,31+,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULBHTHMVOCGOE-ZBCCAYPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260413-62-5
Record name Nuezhenoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260413625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ligustroflavone
Reactant of Route 2
Ligustroflavone
Reactant of Route 3
Ligustroflavone
Reactant of Route 4
Ligustroflavone
Reactant of Route 5
Ligustroflavone
Reactant of Route 6
Ligustroflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.